![molecular formula C20H14ClN3O3 B4189338 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide
Description
Synthesis Analysis
Synthesis of compounds related to the structure of "2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide" involves multi-step chemical reactions starting from basic chemical precursors like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. The synthesis pathway typically involves cyclization reactions, acetylation, and the use of phosphorus oxychloride under conditions such as microwave irradiation to achieve the desired 1,3,4-oxadiazole derivatives with high yields and purity (Ravinaik et al., 2021).
Molecular Structure Analysis
The crystal structure of related 1,3,4-oxadiazole compounds shows that these molecules crystallize in specific space groups with defined angles and dimensions, indicating the presence of hydrogen bonds and π-π interactions which are crucial for their stability and reactivity. X-ray diffraction studies are essential for establishing the precise molecular geometry, which in turn influences the compound's chemical properties and reactivity (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives includes their ability to undergo various organic reactions such as nucleophilic substitution, cyclization, and addition reactions. These reactions are influenced by the electron-rich nature of the oxadiazole ring and the substituents attached to it. The photolysis of oxadiazoles in alcohols, for instance, demonstrates their reactive nature, leading to the formation of new compounds through heterolytic addition and cycloelimination processes (Tsuge et al., 1977).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-9-7-13(8-10-14)18-23-20(27-24-18)17-6-2-1-5-16(17)19(25)22-12-15-4-3-11-26-15/h1-11H,12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIYDWJXGZMVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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